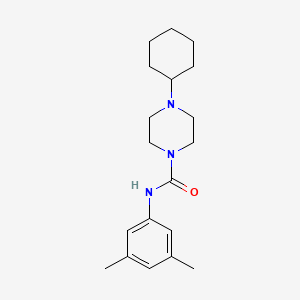
4-cyclohexyl-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyclohexyl-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects. Additionally, we will explore future directions for CPP research.
作用机制
The exact mechanism of action of 4-cyclohexyl-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that this compound acts as a partial agonist at the 5-HT1A receptor and a full agonist at the sigma-1 receptor. The activation of these receptors is thought to contribute to the anxiolytic and antidepressant effects of this compound. Additionally, this compound has been found to modulate the activity of the dopamine and glutamate systems, which may contribute to its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been found to reduce the release of glutamate, which may contribute to its potential use in the treatment of neuropathic pain and inflammation.
实验室实验的优点和局限性
One advantage of using 4-cyclohexyl-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide in lab experiments is its high potency and selectivity at the sigma-1 receptor. This allows for precise modulation of the receptor activity, which may be useful in studying the role of the sigma-1 receptor in various physiological and pathological conditions. However, one limitation of using this compound is its poor solubility in water, which may limit its use in certain experimental setups.
未来方向
There are several future directions for 4-cyclohexyl-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide research. One area of interest is the potential use of this compound in the treatment of neuropathic pain and inflammation. Further studies are needed to elucidate the exact mechanisms underlying its effects and to determine its potential clinical applications. Additionally, the role of this compound in the treatment of drug addiction is an area of active research. Future studies may explore the potential use of this compound in combination with other drugs or behavioral therapies for the treatment of addiction. Finally, the potential use of this compound in the treatment of other psychiatric disorders, such as schizophrenia, warrants further investigation.
合成方法
The synthesis of 4-cyclohexyl-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide involves the reaction of 3,5-dimethylphenylpiperazine with cyclohexyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and anhydrous dichloromethane as a solvent. The resulting product is purified using column chromatography to obtain pure this compound.
科学研究应用
4-cyclohexyl-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction, as it has been found to reduce the reinforcing effects of drugs of abuse. Additionally, this compound has been studied for its potential use in the treatment of neuropathic pain and inflammation.
属性
IUPAC Name |
4-cyclohexyl-N-(3,5-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-12-16(2)14-17(13-15)20-19(23)22-10-8-21(9-11-22)18-6-4-3-5-7-18/h12-14,18H,3-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBYSLGUGVOLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(butylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5408609.png)
![1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5408617.png)
![N-(2-methoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5408624.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-{[methyl(propyl)amino]methyl}piperidin-2-one](/img/structure/B5408627.png)
![allyl 2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5408634.png)
![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-chlorobenzamide](/img/structure/B5408636.png)
![5-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5408651.png)
![1-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-3-oxopropyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5408659.png)
amine hydrochloride](/img/structure/B5408663.png)
![4-[1-(3-iodobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5408664.png)
![4-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5408678.png)
![2-cyclohexyl-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5408697.png)
![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5408703.png)
![N-1,3-benzothiazol-2-yl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5408716.png)
